2-Anilinoacetohydrazide

Overview

Description

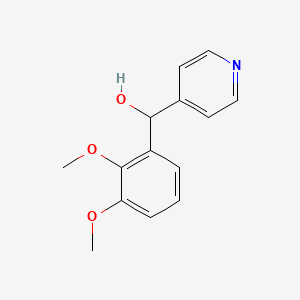

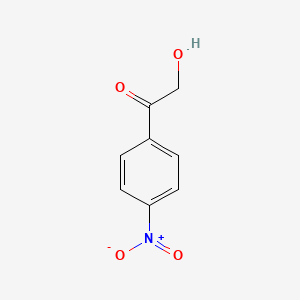

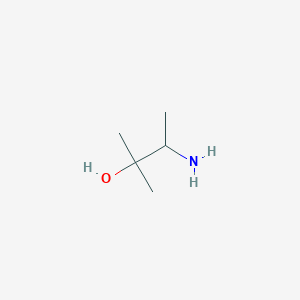

2-Anilinoacetohydrazide is a versatile organic compound with the molecular formula C₈H₁₁N₃O.

Mechanism of Action

Target of Action

A series of n’-1- [2-anilino-3-pyridyl]carbonyl-1-benzenesulfonohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity . This suggests that 2-Anilinoacetohydrazide might have potential targets in cancer cells.

Mode of Action

The related compounds mentioned above exhibited significant anticancer activity . This suggests that this compound might interact with its targets in a way that inhibits the growth or proliferation of cancer cells.

Pharmacokinetics

A computational pharmacokinetic analysis was performed on some newly designed 2-anilinopyrimidine derivative compounds as potential anti-triple-negative breast cancer drug compounds . This suggests that similar studies could be conducted on this compound to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The related compounds mentioned above showed significant anticancer activity in the primary assay . This suggests that this compound might have similar effects, potentially leading to the inhibition of cancer cell growth or proliferation.

Biochemical Analysis

Biochemical Properties

2-Anilinoacetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrazones when reacting with aldehydes and ketones . This reaction is crucial in biochemical assays and analytical chemistry. The compound’s interaction with enzymes such as hydrolases and oxidoreductases can influence its biochemical activity. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of sodium channels, leading to changes in neuronal excitability . Additionally, it can interact with neurotransmitter systems, potentially impacting cellular communication and behavior . These effects highlight the compound’s potential in neuropharmacology and its influence on cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can form hydrazones with aldehydes and ketones, a reaction that is facilitated by the nucleophilic nature of the nitrogen atom in the hydrazide group . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, potentially altering transcriptional and translational processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including enzyme inhibition and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its chemical properties. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its biochemical activity and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilinoacetohydrazide typically involves the reaction of aniline with acetic anhydride to form acetanilide, followed by the reaction with hydrazine hydrate. The process can be summarized as follows:

-

Formation of Acetanilide

Reactants: Aniline and acetic anhydride.

Conditions: The reaction is carried out in the presence of a catalyst such as concentrated hydrochloric acid, and the mixture is heated to around 50°C.

-

Formation of this compound

Reactants: Acetanilide and hydrazine hydrate.

Conditions: The reaction is typically conducted in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Anilinoacetohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-Anilinoacetohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various organic compounds.

Biology: Employed in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial materials

Comparison with Similar Compounds

Similar Compounds

2-Anilinoacetohydrazide: shares structural similarities with other hydrazide derivatives such as acyl hydrazides and phenylhydrazides.

Uniqueness

Unique Properties: The presence of both aniline and hydrazide functional groups in this compound imparts unique reactivity and versatility, making it distinct from other similar compounds.

Properties

IUPAC Name |

2-anilinoacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)6-10-7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKELCSMVLKMMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312194 | |

| Record name | 2-Anilinoacetohydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29111-46-4 | |

| Record name | 29111-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anilinoacetohydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PHENYLAMINO)ACETOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU5SKQ5EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-anilinoacetohydrazide enable its coordination with Lanthanide(III) ions, and what is the significance of this interaction?

A1: this compound (Apeah) possesses three key structural features that facilitate its coordination with Lanthanide(III) ions: a carbonyl oxygen, an azomethine nitrogen, and a pyridine nitrogen. [] This tridentate coordination forms stable complexes with the general formula [Ln(Apeah)2NO3H2O]·2NO3, where Ln represents various Lanthanide(III) ions. [] This type of interaction is significant because it can enhance the biological activity of the ligand, as demonstrated by the increased antimicrobial activity observed in the Lanthanide(III) complexes compared to the free Apeah ligand. [] Further research could explore the specific mechanisms behind this enhanced activity and potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.